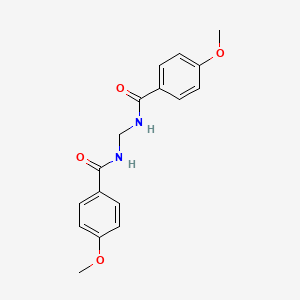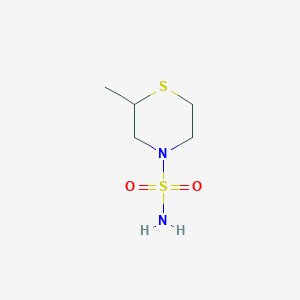![molecular formula C13H6F3NO B13743778 2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
2-(2,4,6-Trifluorophenyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4,6-Trifluorophenyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a benzoxazole ring substituted with a trifluorophenyl group at the 2-position. The trifluorophenyl group imparts unique chemical properties to the molecule, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trifluorophenyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with 2,4,6-trifluorobenzoyl chloride. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the formation of the benzoxazole ring through cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and microwave irradiation can further improve the reaction rate and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,6-Trifluorophenyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazole ring or the trifluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.
Applications De Recherche Scientifique
2-(2,4,6-Trifluorophenyl)benzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2,4,6-Trifluorophenyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s ability to interact with biological macromolecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylbenzo[d]oxazole: Lacks the trifluorophenyl group, resulting in different chemical properties and reactivity.
2-(4-Bromophenyl)benzo[d]oxazole: Contains a bromophenyl group instead of a trifluorophenyl group, leading to variations in reactivity and applications.
2-(2,4-Dichlorophenyl)benzo[d]oxazole:
Uniqueness
The presence of the trifluorophenyl group in 2-(2,4,6-Trifluorophenyl)benzo[d]oxazole imparts unique electronic and steric properties, making it distinct from other benzoxazole derivatives
Propriétés
Formule moléculaire |
C13H6F3NO |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
2-(2,4,6-trifluorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H6F3NO/c14-7-5-8(15)12(9(16)6-7)13-17-10-3-1-2-4-11(10)18-13/h1-6H |
Clé InChI |
IQSSAMRVTBKZIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=C(C=C3F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


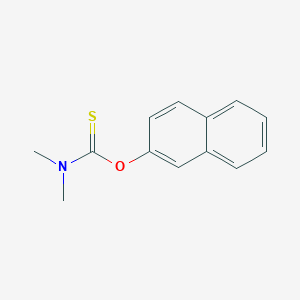
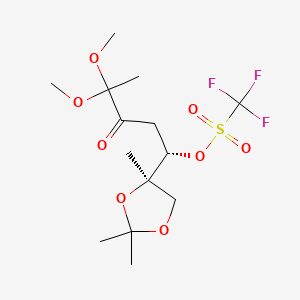
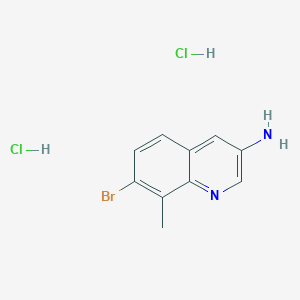

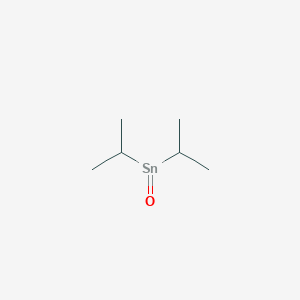
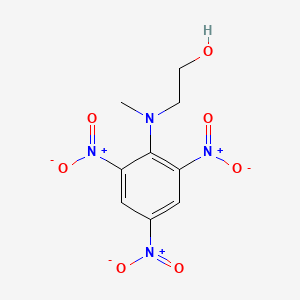

![1,1',2,2',6,6'-Hexamethyl-4,4'-bipyridinium bis[tetrafluoroborate]](/img/structure/B13743744.png)
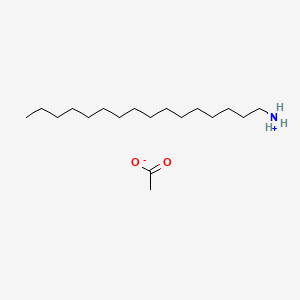


![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
